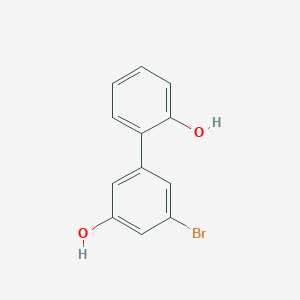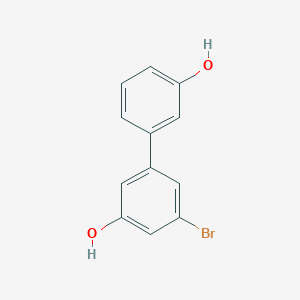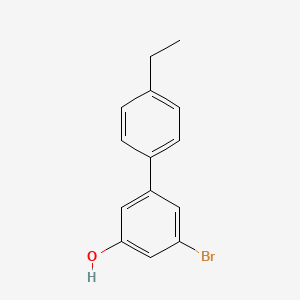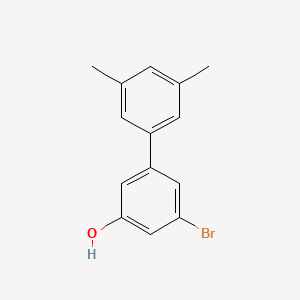
3-Bromo-5-(4-fluoro-2-hydroxyphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% (3-B5F2HP) is an organic compound with a molecular formula of C8H6BrF2O2. It is a colorless solid that is soluble in water and alcohol. 3-B5F2HP is a versatile compound that has many applications in scientific research, including synthesis, biochemical and physiological effects, and more.
科学的研究の応用
3-Bromo-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% has been used in various scientific research applications, such as organic synthesis, material science, and pharmaceutical research. It is used as a reagent in organic synthesis, and it can be used to synthesize various compounds, such as dyes, pharmaceuticals, and other organic compounds. It is also used in material science as an intermediate in the synthesis of polymers, and it is used in pharmaceutical research as an intermediate in the synthesis of drugs.
作用機序
The mechanism of action of 3-Bromo-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% is related to its ability to form a complex with the substrate. The complex is formed when the 3-Bromo-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% molecule binds to the substrate, forming a covalent bond. This bond is then cleaved by the enzyme, releasing the 3-Bromo-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% molecule and the substrate. This process is known as catalysis and is important for many biochemical and physiological processes.
Biochemical and Physiological Effects
3-Bromo-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% has been shown to have biochemical and physiological effects in laboratory studies. It has been reported to have anti-inflammatory, antioxidant, and anti-microbial properties. It has also been shown to have an inhibitory effect on the growth of certain bacteria, fungi, and viruses. In addition, it has been reported to have a protective effect against oxidative damage to cells and to have an effect on the regulation of gene expression.
実験室実験の利点と制限
The advantages of using 3-Bromo-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% in laboratory experiments include its low cost, its high solubility in water and alcohol, and its versatility in organic synthesis. Its low cost and high solubility make it an ideal reagent for use in organic synthesis. Its versatility allows it to be used in a wide range of applications, such as material science and pharmaceutical research. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in air and light, and it is sensitive to high temperatures. It is also not very soluble in organic solvents, and it can decompose in the presence of strong acids and bases.
将来の方向性
The future directions of 3-Bromo-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% research include further exploration of its biochemical and physiological effects, its potential applications in drug development, and its use in other areas of scientific research. Further research is needed to determine the exact mechanisms of action of 3-Bromo-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% and its potential applications in drug development. It is also important to explore its potential use in other areas of scientific research, such as material science and biotechnology. Finally, further research is needed to determine the safety and efficacy of 3-Bromo-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% in humans.
合成法
3-Bromo-5-(4-fluoro-2-hydroxyphenyl)phenol, 95% can be synthesized by the reaction of 4-fluoro-2-hydroxybenzophenone and bromine in an aqueous solution. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is carried out at room temperature and can be completed in a few hours.
特性
IUPAC Name |
2-(3-bromo-5-hydroxyphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO2/c13-8-3-7(4-10(15)5-8)11-2-1-9(14)6-12(11)16/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZROWWZLYBSMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686384 |
Source


|
| Record name | 5'-Bromo-4-fluoro[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261964-12-8 |
Source


|
| Record name | 5'-Bromo-4-fluoro[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














